1-(1-Methoxycyclopropyl)-N-methylmethanamine

Catalog No.
S3396178
CAS No.
1638772-10-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Methoxycyclopropyl)-N-methylmethanamine

CAS Number

1638772-10-7

Product Name

1-(1-Methoxycyclopropyl)-N-methylmethanamine

IUPAC Name

1-(1-methoxycyclopropyl)-N-methylmethanamine

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c1-7-5-6(8-2)3-4-6/h7H,3-5H2,1-2H3

InChI Key

GLOPTRHEHRAWLE-UHFFFAOYSA-N

SMILES

CNCC1(CC1)OC

Canonical SMILES

CNCC1(CC1)OC

1-(1-Methoxycyclopropyl)-N-methylmethanamine, also known by its chemical formula C6_6H13_{13}NO, is a compound characterized by a methoxy-substituted cyclopropyl group attached to a N-methylmethanamine moiety. This compound has garnered attention due to its unique structural features, which may influence its chemical behavior and biological activity. The presence of the methoxy group and the cyclopropyl ring contributes to its potential reactivity and interaction with biological systems.

The chemical reactivity of 1-(1-Methoxycyclopropyl)-N-methylmethanamine can be explored through various reaction pathways. It may undergo nucleophilic substitutions, where the amine group can act as a nucleophile. Additionally, it can participate in reactions typical of secondary amines, such as acylation or alkylation reactions. The cyclopropyl group can also facilitate ring-opening reactions under specific conditions, leading to the formation of various derivatives.

Synthesis of 1-(1-Methoxycyclopropyl)-N-methylmethanamine can be achieved through several methodologies:

  • Direct Alkylation: The compound can be synthesized via the alkylation of N-methylmethanamine with a suitable cyclopropyl halide under basic conditions.
  • Cyclization Reactions: Another approach involves the cyclization of precursors containing methoxy groups and amine functionalities.
  • Tandem Reactions: Recent advancements in synthetic organic chemistry allow for tandem reactions that create complex molecules in fewer steps, which could be applied to synthesize this compound efficiently .

Interaction studies involving 1-(1-Methoxycyclopropyl)-N-methylmethanamine may focus on its binding affinities with various receptors or enzymes. Understanding these interactions is crucial for elucidating its potential therapeutic effects or side effects. Investigations into its pharmacokinetics and metabolism would also provide insights into how it behaves within biological systems.

Several compounds share structural similarities with 1-(1-Methoxycyclopropyl)-N-methylmethanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Cyclopropyl)methanamineCyclopropyl group without methoxy substitutionLacks methoxy group; may have different solubility
N,N-DimethylcyclopropylamineDimethylated amine with cyclopropaneIncreased steric hindrance; potential for different reactivity
1-(2-Methoxypropyl)-N-methylmethanamineLonger alkyl chain with methoxyDifferent hydrophobic properties; potential for varying biological activity
(1-Methoxycyclobutyl)methanamineCyclobutyl instead of cyclopropylAltered ring strain; different reactivity patterns

The uniqueness of 1-(1-Methoxycyclopropyl)-N-methylmethanamine lies in its combination of a methoxy group and a cyclopropane structure, which may impart distinct physical and chemical properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

115.099714038 g/mol

Monoisotopic Mass

115.099714038 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

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